Cas no 332899-55-5 ((1-propyl-1H-1,3-benzodiazol-2-yl)methanol)
(1-propyl-1H-1,3-benzodiazol-2-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- (1-Propyl-1H-benzo[d]imidazol-2-yl)methanol
- (1-Propyl-1H-benzimidazol-2-yl)methanol
- (1-propylbenzimidazol-2-yl)methanol
- 1H-Benzimidazole-2-methanol,1-propyl-
- (1-propylbenzimidazol-2-yl)methan-1-ol
- AC1LG24I
- AC1Q2XUV
- IFLab1_001482
- MolPort-000-255-380
- STOCK2S-30871
- SureCN1520364
- (1-propyl-1H-1,3-benzodiazol-2-yl)methanol
- DTXSID10354122
- AT-057/09812027
- BB 0219481
- 1H-Benzimidazole-2-methanol,1-propyl-(9CI)
- AKOS000272113
- EN300-36569
- 1-Propyl-1h-benzo[d]imidazol-2-methanol
- SCHEMBL1520364
- MFCD01455402
- UPCMLD0ENAT5443246:001
- F0414-0073
- AB00092298-01
- Z57299933
- BS-37933
- CS-0247408
- HMS1416D08
- J-505103
- 332899-55-5
-
- MDL: MFCD01455402
- Inchi: 1S/C11H14N2O/c1-2-7-13-10-6-4-3-5-9(10)12-11(13)8-14/h3-6,14H,2,7-8H2,1H3
- InChI Key: URDDBBVSKFVSAT-UHFFFAOYSA-N
- SMILES: OCC1=NC2C=CC=CC=2N1CCC
Computed Properties
- Exact Mass: 190.11072
- Monoisotopic Mass: 190.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 38Ų
Experimental Properties
- Density: 1.15
- Boiling Point: 367.1°C at 760 mmHg
- Flash Point: 175.8°C
- Refractive Index: 1.593
- PSA: 38.05
- LogP: 1.93860
(1-propyl-1H-1,3-benzodiazol-2-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B525988-100mg |
(1-Propyl-1H-benzimidazol-2-yl)methanol |
332899-55-5 | 100mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B525988-500mg |
(1-Propyl-1H-benzimidazol-2-yl)methanol |
332899-55-5 | 500mg |
$ 135.00 | 2022-06-07 | ||
| TRC | B525988-1g |
(1-Propyl-1H-benzimidazol-2-yl)methanol |
332899-55-5 | 1g |
$ 230.00 | 2022-06-07 | ||
| abcr | AB220457-1 g |
(1-Propyl-1H-benzimidazol-2-yl)methanol; 95% |
332899-55-5 | 1g |
€128.10 | 2023-02-05 | ||
| abcr | AB220457-5 g |
(1-Propyl-1H-benzimidazol-2-yl)methanol; 95% |
332899-55-5 | 5g |
€365.50 | 2023-02-05 | ||
| Enamine | EN300-36569-0.05g |
(1-propyl-1H-1,3-benzodiazol-2-yl)methanol |
332899-55-5 | 95.0% | 0.05g |
$19.0 | 2025-02-20 | |
| Enamine | EN300-36569-0.1g |
(1-propyl-1H-1,3-benzodiazol-2-yl)methanol |
332899-55-5 | 95.0% | 0.1g |
$22.0 | 2025-02-20 | |
| Enamine | EN300-36569-0.25g |
(1-propyl-1H-1,3-benzodiazol-2-yl)methanol |
332899-55-5 | 95.0% | 0.25g |
$32.0 | 2025-02-20 | |
| Enamine | EN300-36569-0.5g |
(1-propyl-1H-1,3-benzodiazol-2-yl)methanol |
332899-55-5 | 95.0% | 0.5g |
$50.0 | 2025-02-20 | |
| Enamine | EN300-36569-1.0g |
(1-propyl-1H-1,3-benzodiazol-2-yl)methanol |
332899-55-5 | 95.0% | 1.0g |
$64.0 | 2025-02-20 |
(1-propyl-1H-1,3-benzodiazol-2-yl)methanol Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on (1-propyl-1H-1,3-benzodiazol-2-yl)methanol
Comprehensive Overview of (1-propyl-1H-1,3-benzodiazol-2-yl)methanol (CAS No. 332899-55-5)
(1-propyl-1H-1,3-benzodiazol-2-yl)methanol, with the CAS number 332899-55-5, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This benzimidazole derivative is characterized by its unique molecular structure, featuring a propyl group and a hydroxymethyl substituent on the benzodiazole ring. Its chemical properties make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
The growing interest in benzimidazole-based compounds like (1-propyl-1H-1,3-benzodiazol-2-yl)methanol stems from their diverse biological activities. Researchers are increasingly exploring their potential applications in drug discovery, enzyme inhibition, and material science. The compound's structural versatility allows for modifications that can enhance its binding affinity to biological targets, making it a focal point in medicinal chemistry.
In recent years, the demand for high-purity chemical intermediates has surged, driven by advancements in precision medicine and biopharmaceuticals. CAS 332899-55-5 is often discussed in forums and scientific literature as a key building block for synthesizing compounds with potential anti-inflammatory or antiviral properties. Its relevance in green chemistry initiatives also aligns with the global push for sustainable synthesis methods.
One of the most frequently asked questions about (1-propyl-1H-1,3-benzodiazol-2-yl)methanol revolves around its solubility and stability under various conditions. Studies indicate that the compound exhibits moderate solubility in polar organic solvents, which is critical for its application in laboratory-scale reactions. Additionally, its stability at room temperature makes it a practical choice for long-term storage and transportation.
The synthesis of CAS 332899-55-5 typically involves multi-step organic reactions, including alkylation and hydroxymethylation processes. Researchers emphasize the importance of optimizing reaction conditions to achieve high yields and purity. This has led to innovations in catalytic methods and microwave-assisted synthesis, which reduce energy consumption and improve efficiency.
From a commercial perspective, (1-propyl-1H-1,3-benzodiazol-2-yl)methanol is available through specialized chemical suppliers catering to the pharmaceutical and biotechnology sectors. Its pricing and availability are often influenced by factors such as raw material costs and regulatory compliance. Companies investing in custom synthesis services frequently seek this compound for proprietary research projects.
In conclusion, (1-propyl-1H-1,3-benzodiazol-2-yl)methanol (CAS 332899-55-5) represents a critical component in modern chemical research. Its applications span from drug development to material innovation, reflecting the compound's adaptability and scientific value. As the demand for tailor-made molecules grows, this benzimidazole derivative is poised to remain a highly sought-after intermediate in the years to come.
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